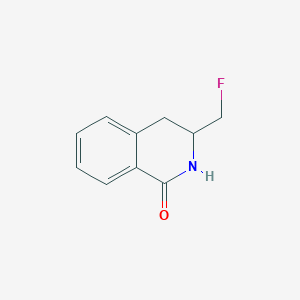

3-(Fluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one

Description

3,4-Dihydroisoquinolin-1(2H)-one (DHIQ) derivatives are privileged scaffolds in medicinal chemistry due to their structural versatility and broad biological activities. The compound 3-(Fluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one features a fluoromethyl substituent at the 3-position, which enhances its metabolic stability and lipophilicity compared to non-fluorinated analogs. Fluorine atoms are known to modulate pharmacokinetic properties, making this compound a candidate for therapeutic and diagnostic applications.

Properties

IUPAC Name |

3-(fluoromethyl)-3,4-dihydro-2H-isoquinolin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO/c11-6-8-5-7-3-1-2-4-9(7)10(13)12-8/h1-4,8H,5-6H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVSKCHFQMHKGSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)C2=CC=CC=C21)CF | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70444977 | |

| Record name | 3-(Fluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247050-21-1 | |

| Record name | 3-(Fluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Fluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one can be achieved through several synthetic routes. One common method involves the fluorination of a suitable precursor, such as a dihydroisoquinolinone derivative, using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction typically occurs under mild conditions, with the fluorinating agent being added to a solution of the precursor in an appropriate solvent, such as dichloromethane, at low temperatures to control the reaction rate and prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reagent flow rates, ensuring high yields and purity of the final product. The use of automated systems and advanced analytical techniques, such as gas chromatography and mass spectrometry, further enhances the efficiency and scalability of the production process .

Chemical Reactions Analysis

Oxidation Reactions

This compound undergoes oxidation at the α-carbon adjacent to the carbonyl group. Common oxidants include:

-

Potassium permanganate (KMnO₄) in acidic or aqueous media converts the α-carbon to a ketone or carboxylic acid.

-

Chromium trioxide (CrO₃) selectively oxidizes the dihydroisoquinolinone core to form aromatic isoquinolinones .

Key Product :

Reduction Reactions

Reductive transformations target the carbonyl group or fluoromethyl substituent:

-

Lithium aluminum hydride (LiAlH₄) reduces the carbonyl to a secondary alcohol, yielding 3-(fluoromethyl)-3,4-dihydroisoquinoline-1-ol .

-

Sodium borohydride (NaBH₄) in methanol provides milder reduction, preserving the fluoromethyl group .

Notable Outcome :

Nucleophilic Substitution

The fluoromethyl group exhibits SN2 reactivity due to the electronegativity of fluorine:

Mechanistic Insight :

-

Fluorine’s leaving-group ability facilitates nucleophilic displacement, though steric hindrance from the dihydroisoquinolinone scaffold can reduce yields .

Cycloaddition and Heterocycle Formation

The compound participates in Castagnoli–Cushman reactions with dienophiles (e.g., maleic anhydride) to form polycyclic structures . For example:

Synthetic Utility :

-

This reactivity enables access to bioactive intermediates for antifungal and anticonvulsant agents .

Comparative Reactivity with Analogues

The fluoromethyl group’s influence is evident when compared to non-fluorinated derivatives:

| Compound | Oxidation Rate (KMnO₄) | Substitution Yield (Amines) |

|---|---|---|

| 3-(Fluoromethyl) derivative | Fast | 60–75% |

| 3-(Chloromethyl) derivative | Moderate | 40–50% |

| 3-Methyl derivative | Slow | <10% |

Trend : Increased electrophilicity and leaving-group ability enhance reactivity in fluorinated analogs .

Stability Under Hydrolytic Conditions

The fluoromethyl group resists hydrolysis under neutral conditions but undergoes slow cleavage in:

Scientific Research Applications

3-(Fluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-(Fluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group can enhance the compound’s binding affinity to these targets by forming strong hydrogen bonds or electrostatic interactions. This interaction can modulate the activity of the target protein, leading to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Anticancer Activity and Tubulin Inhibition

DHIQ derivatives with methoxyaryl and sulfamoyl substituents exhibit potent antiproliferative and anti-tubulin activities. For example:

- 6-Hydroxy-7-methoxy-2-(3,4,5-trimethoxybenzoyl)-3,4-dihydroisoquinolin-1(2H)-one (16g): Displays a GI₅₀ of 51 nM in DU-145 prostate cancer cells and a mean activity of 33 nM across the NCI-60 panel .

- Sulfamate derivatives (17f/g) : Inhibit tubulin polymerization with IC₅₀ values comparable to combretastatin A-4, a clinical microtubule disruptor .

Key Comparison :

- The fluoromethyl group in the target compound may enhance cell permeability compared to bulky methoxybenzoyl groups in 16g. However, the absence of a sulfamoyl or carbonyl linker (as in 17f/g) might reduce tubulin-binding affinity, as these groups stabilize a steroid-like conformation critical for activity .

Table 1: Anticancer Activity of Selected DHIQ Derivatives

Antiviral Activity

Tetrahydroisoquinoline (THIQ) derivatives with indolyl and piperazine substituents (e.g., trans-1 and trans-2) inhibit SARS-CoV-2 replication in vitro, with EC₅₀ values in the low micromolar range . Key Comparison:

- The fluoromethyl group’s electron-withdrawing effects could alter binding to viral targets compared to the indolyl moiety in trans-2, which likely interacts with hydrophobic pockets in viral proteases.

Physicochemical Properties

- 7-(Trifluoromethyl)-DHIQ : Boiling point = 380.5°C; pKa = 14.12; density = 1.325 g/cm³ .

- 5-Fluoro-DHIQ : Used in biological research for synthesizing active analogs .

Key Comparison :

- The 3-fluoromethyl group likely lowers pKa compared to trifluoromethyl-substituted analogs, increasing solubility at physiological pH.

Key Comparison :

- Introducing a fluoromethyl group may require specialized reagents (e.g., Selectfluor®) or fluorinated building blocks, increasing synthetic complexity compared to methoxy or halogenated analogs.

Biological Activity

3-(Fluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one is a derivative of the isoquinoline family, which has garnered attention due to its diverse biological activities. This compound exhibits potential in various therapeutic areas, including antifungal and neuroprotective applications. This article synthesizes findings from recent studies to provide a comprehensive overview of its biological activity.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the Castagnoli–Cushman reaction, which allows for the introduction of various substituents that can modulate biological activity. The structural modifications at the C4 position, particularly the introduction of functional groups such as carboxyls, have been shown to significantly influence its biological properties .

1. Antifungal Activity

Recent studies have highlighted the antifungal potential of 3,4-dihydroisoquinolin-1(2H)-one derivatives against various phytopathogens. A study synthesized 59 derivatives and found that certain compounds exhibited superior antioomycete activity against Pythium recalcitrans, outperforming other tested phytopathogens . The mechanism of action is believed to involve disruption of biological membrane systems in fungi.

| Compound | Activity against Pythium recalcitrans | Other Tested Pathogens |

|---|---|---|

| This compound | High | Moderate against Blumeria graminis, Puccinia recondite |

2. Neuroprotective Effects

The neuroprotective effects of related compounds have been investigated using PC12 cells, a model for neuronal damage. Compounds derived from the isoquinoline scaffold have shown protective effects against corticosterone-induced lesions in these cells. Notably, one derivative demonstrated significant reduction in immobility time in forced swim tests (FST), indicating potential antidepressant activity .

| Compound | Neuroprotective Effect | Cytotoxicity (HEK293) |

|---|---|---|

| 6a-1 | High | Low (10.3%) |

| Agomelatine | Moderate | High (47.5%) |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications at specific positions on the isoquinoline scaffold can enhance biological activity. For instance, the presence of fluoromethyl groups has been associated with increased potency and selectivity for certain biological targets, such as phenylethanolamine N-methyltransferase (PNMT) .

Case Study 1: Antifungal Efficacy

A series of experiments evaluated the antifungal efficacy of various derivatives against common plant pathogens. The study revealed that certain fluorinated derivatives exhibited enhanced antifungal activity compared to their non-fluorinated counterparts .

Case Study 2: Neuroprotective Mechanism

Research involving chronic treatment with selected isoquinoline derivatives demonstrated an increase in neuronal survival and maturation in rat hippocampal models. Mechanistic studies indicated that these compounds upregulated neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), which are crucial for neuronal health .

Q & A

Q. What are the common synthetic routes for preparing 3-(Fluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer : The synthesis typically involves cyclization of fluorinated precursors or functionalization of the dihydroisoquinolinone core. For example, nucleophilic substitution or Friedel-Crafts alkylation can introduce the fluoromethyl group. Optimization strategies include:

- Temperature control : Reactions at 80–100°C in ethanol or THF improve cyclization efficiency .

- Purification : Silica gel column chromatography (e.g., petroleum ether/ethyl acetate gradients) followed by recrystallization enhances purity .

- Statistical analysis : Use one-way ANOVA to assess the impact of variables like solvent polarity or catalyst loading on yield .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer :

- NMR spectroscopy : H and C NMR identify fluoromethyl protons (δ ~4.5–5.0 ppm) and carbonyl carbons (δ ~165–170 ppm) .

- X-ray crystallography : Monoclinic crystal systems (e.g., space group C2/c) reveal hydrogen-bonding networks (e.g., O–H···O and C–H···π interactions) critical for packing stability .

- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 165.059 (calculated for CHFNO) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data for fluorinated dihydroisoquinolinone derivatives across different assay systems?

- Methodological Answer :

- Assay standardization : Replicate experiments under controlled conditions (e.g., pH, temperature) to minimize variability .

- Data normalization : Use internal controls (e.g., reference inhibitors in acetylcholinesterase assays) to calibrate activity measurements .

- Statistical validation : Apply Fisher’s least-significant difference test to identify outliers and confirm significance thresholds (e.g., p < 0.05) .

Q. What strategies are recommended for enhancing the metabolic stability of this compound derivatives while maintaining target affinity?

- Methodological Answer :

- Structural modifications : Introduce electron-withdrawing groups (e.g., nitro or trifluoromethyl) to reduce oxidative metabolism .

- Prodrug design : Mask polar functional groups (e.g., hydroxyl or amine) with labile esters or amides to improve bioavailability .

- Computational modeling : Use tools like PISTACHIO or REAXYS to predict metabolic hotspots and guide synthetic prioritization .

Q. How can computational chemistry aid in understanding the structure-activity relationships (SAR) of fluorinated dihydroisoquinolinones?

- Methodological Answer :

- Docking studies : Simulate ligand binding to target proteins (e.g., acetylcholinesterase) using software like AutoDock or Schrödinger .

- QSAR modeling : Corrogate substituent effects (e.g., fluoromethyl position) with bioactivity data to identify critical pharmacophores .

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and stability under physiological conditions .

Data Contradiction Analysis

Q. How should conflicting cytotoxicity results between in vitro and in vivo models for fluorinated dihydroisoquinolinones be addressed?

- Methodological Answer :

- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution to assess bioavailability differences .

- Metabolite identification : Use LC-MS/MS to detect active or toxic metabolites that may explain in vivo discrepancies .

- Species-specific factors : Compare enzyme expression levels (e.g., cytochrome P450 isoforms) across models to contextualize toxicity .

Experimental Design Considerations

Q. What controls are essential when evaluating the antimicrobial activity of this compound derivatives?

- Methodological Answer :

- Positive controls : Use established antimicrobial agents (e.g., ciprofloxacin) to validate assay sensitivity .

- Solvent controls : Test DMSO or ethanol at equivalent concentrations to rule out solvent-mediated effects .

- Resazurin assays : Quantify bacterial viability via fluorescence to distinguish bacteriostatic vs. bactericidal effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.